N-(Quinoxalin-6-yl)acrylamide
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Overview
Description
N-(Quinoxalin-6-yl)acrylamide is a compound that has garnered significant interest in scientific research due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a quinoxaline ring attached to an acrylamide moiety, which imparts unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Quinoxalin-6-yl)acrylamide typically involves the reaction of quinoxaline derivatives with acrylamide under specific conditions. One common method involves the use of quinoxaline-6-carboxylic acid, which is first converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with acrylamide in the presence of a base such as triethylamine to yield this compound .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(Quinoxalin-6-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-6-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the acrylamide moiety to the corresponding amine.
Substitution: The quinoxaline ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
The major products formed from these reactions include quinoxaline-6-carboxylic acid derivatives, amines, and various substituted quinoxaline compounds.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(Quinoxalin-6-yl)acrylamide involves its interaction with molecular targets such as enzymes and receptors. For instance, as an EGFR inhibitor, it binds to the receptor’s active site, preventing the phosphorylation and activation of downstream signaling pathways that promote cell proliferation and survival. This inhibition can lead to apoptosis in cancer cells that overexpress EGFR .
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-Phenylureido)quinoxalin-6-yl)acrylamide: This compound also targets EGFR and has shown similar inhibitory activity.
N-(4-Phenylamino-quinazolin-6-yl)-acrylamide: Another EGFR inhibitor with a quinazoline ring instead of a quinoxaline ring.
Uniqueness
N-(Quinoxalin-6-yl)acrylamide is unique due to its specific quinoxaline structure, which imparts distinct chemical properties and reactivity. Its ability to selectively inhibit certain EGFR mutants makes it a valuable compound in targeted cancer therapy .
Properties
Molecular Formula |
C11H9N3O |
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Molecular Weight |
199.21 g/mol |
IUPAC Name |
N-quinoxalin-6-ylprop-2-enamide |
InChI |
InChI=1S/C11H9N3O/c1-2-11(15)14-8-3-4-9-10(7-8)13-6-5-12-9/h2-7H,1H2,(H,14,15) |
InChI Key |
XHEDPNMINUCUKG-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NC1=CC2=NC=CN=C2C=C1 |
Origin of Product |
United States |
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